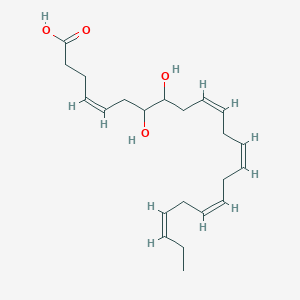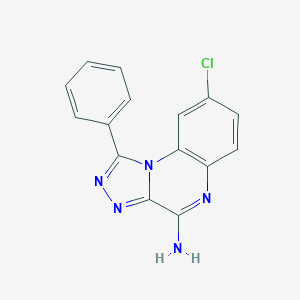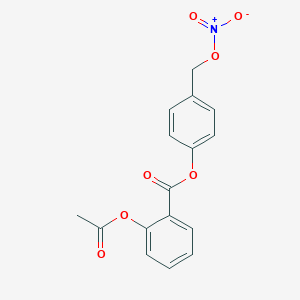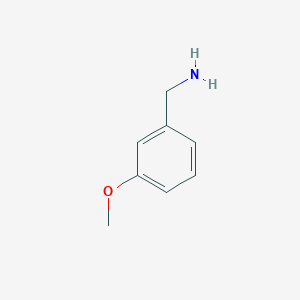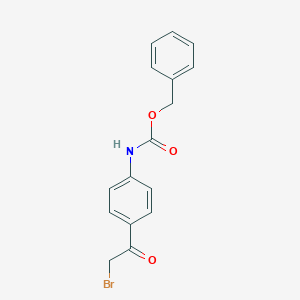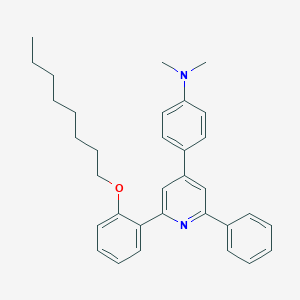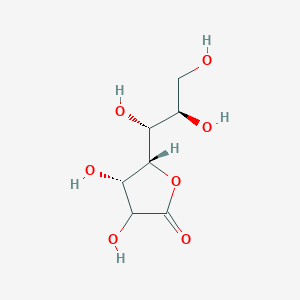
D-葡萄糖庚糖-1,4-内酯
描述
D-Glucoheptono-1,4-lactone: is a chemical compound with the molecular formula C₇H₁₂O₇ and a molecular weight of 208.1660 g/mol . . This compound is a lactone, which is a cyclic ester derived from the corresponding hydroxy acid. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
D-Glucoheptono-1,4-lactone is widely used in scientific research due to its versatility:
作用机制
Target of Action
D-Glucoheptono-1,4-lactone, also known as Heptono-1,4-lactone or D-Glycero-D-gulo-heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of D-Glucoheptono-1,4-lactone.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Specifically, N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) are obtained in the reaction of long-chain N-alkyl-N-(2-hydroxyethyl)amines with D-glucono-1,5-lactone and D-glucoheptono-1,4-lactone .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of n-alkyl-n-(2-hydroxyethyl)aldonamides and n-cycloalkylaldonamides , which could potentially influence various biochemical processes depending on the specific roles of these synthesized compounds.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20817 , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of D-Glucoheptono-1,4-lactone’s action largely depend on the specific roles of the N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides it helps synthesize . The exact effects can vary widely depending on these roles and the specific biological context in which they are acting.
Action Environment
It’s known that the compound has a melting point of 152-155°c and a boiling point of 5575±300 °C , suggesting that it’s stable under a wide range of temperatures. This could potentially influence its action and efficacy in different environmental conditions.
生化分析
Biochemical Properties
D-Glucoheptono-1,4-lactone plays a role in biochemical reactions, particularly in the synthesis of certain compounds. It is used in the synthesis of Howiinol A and its analogs, which are active antitumor constituents
Cellular Effects
It is known that the compound is used in the synthesis of Howiinol A, an antitumor compound . This suggests that D-Glucoheptono-1,4-lactone may have indirect effects on cell function, particularly in the context of cancer cells.
Molecular Mechanism
It is known to be involved in the synthesis of Howiinol A and its analogs
Metabolic Pathways
It is known to be used in the synthesis of Howiinol A and its analogs
准备方法
Synthetic Routes and Reaction Conditions: D-Glucoheptono-1,4-lactone can be synthesized through the oxidation of D-glycero-D-gulo-heptose . The reaction typically involves the use of oxidizing agents such as bromine or iodine in the presence of a base like sodium hydroxide . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of D-Glucoheptono-1,4-lactone involves the large-scale oxidation of D-glycero-D-gulo-heptose using more efficient and cost-effective oxidizing agents . The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.
化学反应分析
Types of Reactions: D-Glucoheptono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form heptonic acid .
Reduction: It can be reduced to form the corresponding heptitol .
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone ring under acidic or basic conditions.
Major Products:
- Various substituted lactones from nucleophilic substitution .
Heptonic acid: from oxidation.
Heptitol: from reduction.
相似化合物的比较
Comparison: D-Glucoheptono-1,4-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical reactions . Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo specific types of reactions and its applications in scientific research .
属性
IUPAC Name |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-08-7, 89-67-8, 5329-44-2 | |
| Record name | NSC34634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Glycero-D-gulo-heptono-1,4-lactone?
A1: The molecular formula of D-Glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol [].
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize D-Glycero-D-gulo-heptono-1,4-lactone, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography [, , ]. NMR studies have been particularly useful in determining the relative configuration of double bonds in unsaturated derivatives of this compound [].
Q3: Can D-Glycero-D-gulo-heptono-1,4-lactone be used as a starting material for synthesizing other compounds?
A3: Yes, this compound serves as a valuable precursor in various synthetic routes. It has been used to synthesize enantiomerically pure (2R,4S)-4-hydroxypipecolic acid [, ], deoxythiosugar derivatives mimicking furanose, pyranose, and septanose structures [], and eight stereoisomers of homonojirimycin []. Researchers have also used it to synthesize C-glycosides of glucofuranose [], aza-C-disaccharides [], and polyhydroxy amino acids [].
Q4: Are there any specific advantages to using D-Glycero-D-gulo-heptono-1,4-lactone in these syntheses?
A4: This compound offers several advantages as a starting material, including its availability from D-glucose, its well-defined stereochemistry, and the versatility of its functional groups. These features allow for the development of stereoselective synthetic routes towards diverse and complex molecules [, , ].
Q5: Can you describe a specific example of a stereoselective synthesis using this compound?
A5: In the synthesis of polypropionate fragments, D-Glycero-D-gulo-heptono-1,4-lactone derivatives were used in cross-aldol reactions with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. These reactions showed high exo-face selectivity for the bicyclic ketones, allowing for the controlled construction of complex molecules with multiple stereogenic centers [].
Q6: Does D-Glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity itself?
A6: While D-Glycero-D-gulo-heptono-1,4-lactone may not exhibit potent biological activity on its own, it serves as a scaffold for developing biologically active compounds. For instance, researchers have synthesized conformationally constrained analogues of diacylglycerol (DAG) based on a chiral 4,4-disubstituted heptono-1,4-lactone template. These analogues demonstrate potent and stereospecific binding to protein kinase C alpha (PK-C alpha) [, ].
Q7: How does modifying D-Glycero-D-gulo-heptono-1,4-lactone affect the biological activity of its derivatives?
A7: Modifying the structure of this compound can significantly impact the biological activity of its derivatives. For example, in the case of DAG analogues, converting a propanoyl branch to a propenoyl branch restored binding affinity to PK-C alpha, highlighting the importance of specific structural features for biological activity [].
Q8: Are there other examples of D-Glycero-D-gulo-heptono-1,4-lactone derivatives with biological activity?
A8: Yes, researchers have developed a biotin transport-targeting PAMAM G3 dendrimer modified with D-glucoheptono-1,4-lactone. This dendrimer acts as a delivery system for α-mangostin, a natural xanthone with antineoplastic and anti-nematode properties. The resulting conjugate exhibited significantly enhanced cytotoxicity against cancer cells and toxicity towards C. elegans compared to free α-mangostin [].
Q9: What is the role of D-glucoheptono-1,4-lactone in this dendrimer system?
A9: In this system, D-glucoheptono-1,4-lactone is conjugated to the PAMAM G3 dendrimer to modify its surface properties. This modification serves to block amine groups and potentially enhance biocompatibility and influence the dendrimer's interactions with biological systems [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


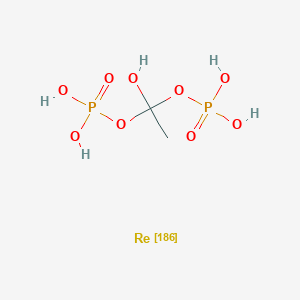
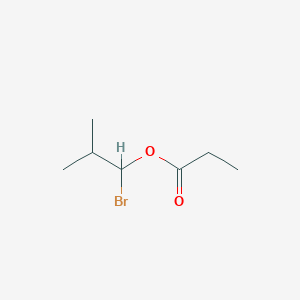
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
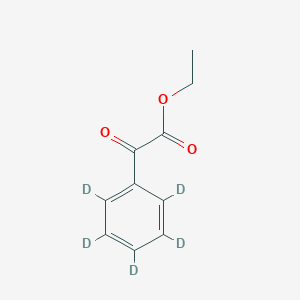
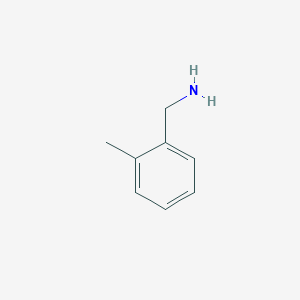
![[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester](/img/structure/B130913.png)
